molecular formula C17H28N2O3 B5648194 3,7-diacetyl-1,5-diisopropyl-3,7-diazabicyclo[3.3.1]nonan-9-one

3,7-diacetyl-1,5-diisopropyl-3,7-diazabicyclo[3.3.1]nonan-9-one

Cat. No. B5648194
M. Wt: 308.4 g/mol
InChI Key: MSRDAVAVYDTAID-UHFFFAOYSA-N
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Description

3,7-Diacetyl-1,5-diisopropyl-3,7-diazabicyclo[3.3.1]nonan-9-one is a compound belonging to the class of diazabicyclo nonanones, which are of interest in chemistry due to their unique structural and chemical properties.

Synthesis Analysis

Various synthesis methods have been explored for derivatives of 3,7-diazabicyclo[3.3.1]nonan-9-ones. For instance, Fernández et al. (1995) discuss the synthesis of esters derived from a similar compound, 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol, providing insights into the synthetic pathways that could be relevant for 3,7-diacetyl-1,5-diisopropyl derivatives (Fernández et al., 1995).

Molecular Structure Analysis

The molecular structure of such compounds often exhibits a chair-chair conformation, as discussed in the work of Samhammer et al. (1990), who studied the stereochemistry of 3,7-diazabicyclo[3.3.1]nonan-9-ones (Samhammer et al., 1990).

Chemical Reactions and Properties

The chemical reactivity of diazabicyclo nonanones is influenced by their conformation and substituent groups. For example, Ullah et al. (2005) explored the condensation reactions involving a related compound, 7,8-benzo-9-aza-4-oxabicyclo[3.3.1]nonan-3-ones (Ullah et al., 2005).

properties

IUPAC Name

3,7-diacetyl-1,5-di(propan-2-yl)-3,7-diazabicyclo[3.3.1]nonan-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O3/c1-11(2)16-7-18(13(5)20)9-17(12(3)4,15(16)22)10-19(8-16)14(6)21/h11-12H,7-10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSRDAVAVYDTAID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C12CN(CC(C1=O)(CN(C2)C(=O)C)C(C)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,7-Diacetyl-1,5-di(propan-2-yl)-3,7-diazabicyclo[3.3.1]nonan-9-one

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